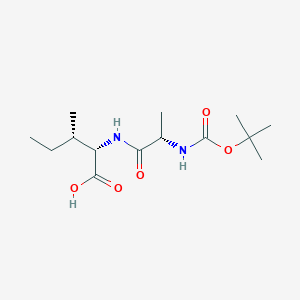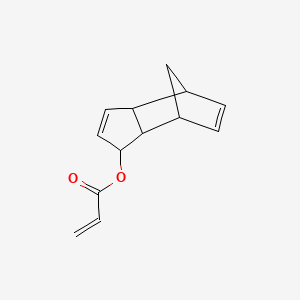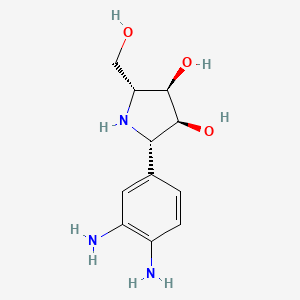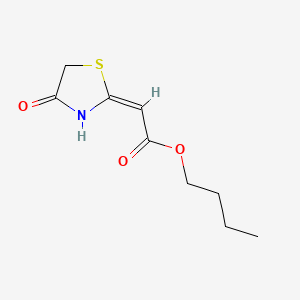
Butyl (4-oxo-2-thiazolidinylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (4-oxo-2-thiazolidinylidene)acetate is a heterocyclic compound that contains a thiazolidinone ring. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s structure includes a butyl group attached to the thiazolidinone ring, which may influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (4-oxo-2-thiazolidinylidene)acetate typically involves the reaction of butylamine with ethyl acetoacetate and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (4-oxo-2-thiazolidinylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the carbonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl (4-oxo-2-thiazolidinylidene)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Butyl (4-oxo-2-thiazolidinylidene)acetate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with similar biological activities.
Thiazolidine: Lacks the carbonyl group but shares the thiazolidinone ring structure.
Oxazolidinone: Contains an oxygen atom in place of sulfur, with different biological properties
Uniqueness
Butyl (4-oxo-2-thiazolidinylidene)acetate is unique due to the presence of the butyl group, which can influence its solubility and reactivity. The combination of the thiazolidinone ring with the butyl group may enhance its biological activity compared to simpler thiazolidinone derivatives .
Propiedades
Número CAS |
832-06-4 |
|---|---|
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+ |
Clave InChI |
CEQQEYYFFCGBON-VMPITWQZSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C/1\NC(=O)CS1 |
SMILES canónico |
CCCCOC(=O)C=C1NC(=O)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


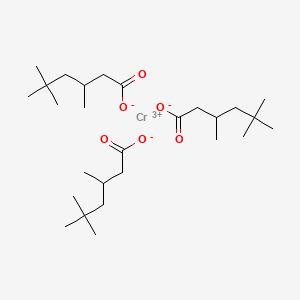
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)

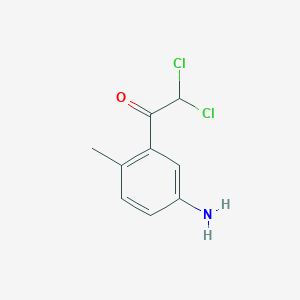
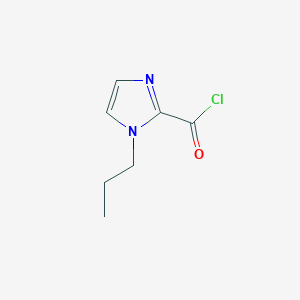
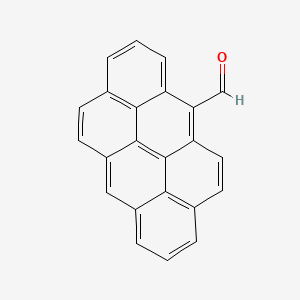
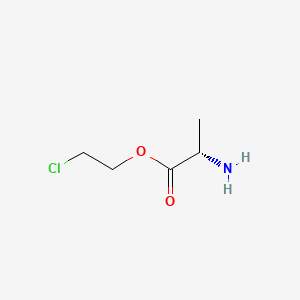
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
